molecular formula C22H26FN3O2 B2656212 4-((2,5-dimethylbenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide CAS No. 1234788-60-3

4-((2,5-dimethylbenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide

Cat. No.: B2656212
CAS No.: 1234788-60-3
M. Wt: 383.467
InChI Key: SCRQMGXPINNGJC-UHFFFAOYSA-N
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Description

4-((2,5-dimethylbenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring, a fluorophenyl group, and a dimethylbenzamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,5-dimethylbenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Dimethylbenzamido Moiety: The dimethylbenzamido group can be attached through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-((2,5-dimethylbenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

4-((2,5-dimethylbenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((2,5-dimethylbenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2,5-dimethylbenzamido)methyl)-N-(4-chlorophenyl)piperidine-1-carboxamide
  • 4-((2,5-dimethylbenzamido)methyl)-N-(4-bromophenyl)piperidine-1-carboxamide
  • 4-((2,5-dimethylbenzamido)methyl)-N-(4-methylphenyl)piperidine-1-carboxamide

Uniqueness

4-((2,5-dimethylbenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[[(2,5-dimethylbenzoyl)amino]methyl]-N-(4-fluorophenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O2/c1-15-3-4-16(2)20(13-15)21(27)24-14-17-9-11-26(12-10-17)22(28)25-19-7-5-18(23)6-8-19/h3-8,13,17H,9-12,14H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRQMGXPINNGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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